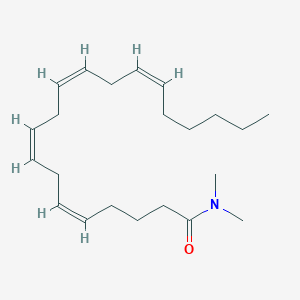

Arachidonoyl-N,N-dimethyl amide

Descripción general

Descripción

La amida de araquidonoil-N,N-dimetil, también conocida como (5Z,8Z,11Z,14Z)-N,N-dimetil-5,8,11,14-icosatetraenamida, es un análogo sintético de la anandamida. La anandamida es un cannabinoide endógeno que se une a los receptores cannabinoides centrales (CB1) y periféricos (CB2). La amida de araquidonoil-N,N-dimetil exhibe una unión débil o nula al receptor cannabinoide central humano (CB1) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La amida de araquidonoil-N,N-dimetil se puede sintetizar mediante la amidación del ácido araquidónico con N,N-dimetilamina. La reacción típicamente involucra el uso de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del intermedio .

Métodos de producción industrial: La producción industrial de la amida de araquidonoil-N,N-dimetil sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de reactores automatizados y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego utilizando técnicas como la cromatografía en columna o la recristalización .

Tipos de reacciones:

Oxidación: La amida de araquidonoil-N,N-dimetil puede sufrir reacciones de oxidación, particularmente en los dobles enlaces de la cadena de araquidonoil.

Reducción: Las reacciones de reducción pueden dirigirse a los dobles enlaces, convirtiéndolos en enlaces simples.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar reactivos como el permanganato de potasio (KMnO4) o el tetróxido de osmio (OsO4) en condiciones suaves.

Reducción: La hidrogenación usando paladio sobre carbón (Pd/C) como catalizador es un método común.

Sustitución: Se pueden usar nucleófilos como aminas o alcoholes en presencia de una base como el hidruro de sodio (NaH).

Productos principales:

Oxidación: Los productos incluyen epóxidos o dioles dependiendo del grado de oxidación.

Reducción: El producto principal es la amida completamente saturada.

Sustitución: Los productos varían en función del nucleófilo utilizado, dando como resultado diferentes amidas sustituidas.

Aplicaciones Científicas De Investigación

Pharmacological Properties

ADMA exhibits various pharmacological properties that make it a candidate for therapeutic development:

- Cannabinoid Receptor Interaction : Unlike anandamide, ADMA shows weak binding to the central cannabinoid (CB1) receptor, which suggests it may have a different mechanism of action that could be beneficial in avoiding some side effects associated with CB1 receptor activation .

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : ADMA is involved in the inhibition of FAAH, the enzyme responsible for the breakdown of anandamide. By inhibiting FAAH, ADMA can potentially increase endogenous levels of anandamide, thereby enhancing its beneficial effects on pain and inflammation .

Pain Management

ADMA has been studied for its potential in managing pain through its interaction with the endocannabinoid system:

- Animal Models : In rodent models, ADMA demonstrated antinociceptive effects similar to those observed with other FAAH inhibitors. For instance, studies showed that administration of ADMA led to significant reductions in pain responses in models of inflammatory and neuropathic pain .

Anti-Inflammatory Effects

ADMA's ability to modulate inflammatory responses makes it a candidate for treating various inflammatory conditions:

- Mechanism of Action : By elevating anandamide levels, ADMA may exert anti-inflammatory effects through both cannabinoid receptor-dependent and -independent pathways. This includes modulation of ion channels and activation of nuclear receptors such as PPARs .

Neuroprotection

Research indicates that ADMA may have neuroprotective properties:

- Neuroprotective Studies : In vitro studies have shown that ADMA can protect neuronal cells from oxidative stress and apoptosis. Its role in enhancing anandamide levels contributes to these protective effects, making it a potential candidate for neurodegenerative diseases .

Study on Pain Management

A study published in 2010 evaluated the antinociceptive effects of FAAH inhibitors, including ADMA, in various pain models. The results indicated that ADMA administration significantly reduced pain responses compared to control groups, suggesting its efficacy as a pain management agent .

Inflammation and Neuroprotection

Research focusing on the anti-inflammatory properties of ADMA revealed that it can inhibit pro-inflammatory cytokine production in glial cells. This suggests potential applications in treating neuroinflammatory conditions such as multiple sclerosis or Alzheimer's disease .

Data Table: Summary of Research Findings

Mecanismo De Acción

La amida de araquidonoil-N,N-dimetil ejerce sus efectos inhibiendo la comunicación célula-célula de la unión en hendidura en las células gliales de rata. Lo logra uniéndose a sitios específicos en la membrana celular, bloqueando así el paso de moléculas de señalización entre las células. Esta inhibición es dependiente de la concentración, con inhibición completa observada a una concentración de 50 μM .

Compuestos similares:

Anandamide (AEA): La amida de araquidonoil-N,N-dimetil es un análogo de la anandamida pero exhibe una unión más débil al receptor CB1.

Amida de araquidonoil-N-metil: Otro análogo con propiedades similares pero diferentes afinidades de unión.

Etanoleamida de araquidonoil: Un endocannabinoide de origen natural con mayor afinidad por los receptores CB1 y CB2.

Unicidad: La amida de araquidonoil-N,N-dimetil es única debido a su inhibición específica de la comunicación de la unión en hendidura sin una unión significativa a los receptores cannabinoides. Esto la convierte en una herramienta valiosa para estudiar vías no cannabinoides y mecanismos de comunicación celular .

Comparación Con Compuestos Similares

Anandamide (AEA): Arachidonoyl-N,N-dimethyl amide is an analog of anandamide but exhibits weaker binding to the CB1 receptor.

Arachidonoyl-N-methyl amide: Another analog with similar properties but different binding affinities.

Arachidonoyl ethanolamide: A naturally occurring endocannabinoid with higher affinity for CB1 and CB2 receptors.

Uniqueness: this compound is unique due to its specific inhibition of gap junction communication without significant binding to cannabinoid receptors. This makes it a valuable tool for studying non-cannabinoid pathways and cellular communication mechanisms .

Actividad Biológica

Arachidonoyl-N,N-dimethyl amide (ADMA) is a bioactive lipid that belongs to the class of N-acyl amides, which are derived from arachidonic acid. This compound has garnered attention due to its potential therapeutic applications and its role in various physiological processes. This article explores the biological activity of ADMA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

ADMA is synthesized from arachidonic acid through the conjugation with dimethylamine. The structural formula can be represented as follows:

This compound is part of a broader category of N-acyl amino acids and neurotransmitter conjugates that exhibit diverse biological activities.

ADMA interacts with several biological pathways, primarily through its effects on cannabinoid receptors and other signaling molecules.

- Cannabinoid Receptor Modulation : ADMA has been shown to activate cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes including pain modulation, appetite regulation, and immune response. The activation of these receptors by ADMA can lead to analgesic effects similar to those observed with other cannabinoids .

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : ADMA acts as an inhibitor of FAAH, the enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, ADMA increases the levels of endogenous cannabinoids, enhancing their effects on pain relief and inflammation .

Analgesic Properties

ADMA exhibits significant analgesic properties in various animal models. For instance, studies have demonstrated that administration of ADMA leads to reduced nociceptive responses in pain models, suggesting its potential as a therapeutic agent for pain management.

- Case Study : In a study involving rat models, ADMA was administered to evaluate its effect on inflammatory pain. The results indicated a marked reduction in pain behaviors compared to control groups, highlighting its efficacy as an analgesic .

Neuroprotective Effects

ADMA has been implicated in neuroprotection due to its ability to modulate neurotransmitter release and protect against excitotoxicity.

- Mechanism : By activating TRPV1 receptors alongside cannabinoid receptors, ADMA can enhance glutamate transmission while inhibiting GABAergic transmission, which may contribute to neuroprotective effects in conditions such as neurodegeneration .

Pharmacological Applications

The pharmacological profile of ADMA suggests potential applications in various therapeutic areas:

- Pain Management : Due to its analgesic properties, ADMA could be explored as a treatment for chronic pain conditions.

- Neurodegenerative Disorders : Its neuroprotective effects may be beneficial in diseases such as Alzheimer's or Parkinson's by mitigating excitotoxic damage.

- Inflammatory Conditions : The ability to modulate inflammatory responses positions ADMA as a candidate for treating inflammatory diseases.

Research Findings

A summary of key findings regarding the biological activity of ADMA is presented in Table 1 below:

Análisis De Reacciones Químicas

1.1. Acyl Chloride Amidation

The arachidonic acid is first converted to an acyl chloride using thionyl chloride or oxalyl chloride. The acyl chloride reacts with N,N-dimethylamine in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIEA) in dichloromethane (DCM) or tetrahydrofuran (THF) .

1.2. Copper-Catalyzed Amidation

A copper-catalyzed reaction between arachidonic acid nitrile and dimethylformamide (DMF) under oxygen atmosphere produces ADMA. This method avoids harsh conditions and is efficient for large-scale synthesis .

1.3. Activated Acyl Intermediates

N-acylbenzotriazoles, generated from arachidonic acid and benzotriazole, react with N,N-dimethylamine to form ADMA. This method is favored for its mild conditions and compatibility with sensitive functional groups .

Chemical Reactions

ADMA undergoes various chemical transformations, reflecting its structural features.

2.1. Oxidation

- Agents : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

- Products : Oxidized derivatives (e.g., epoxides, hydroperoxides) at the polyunsaturated acyl chain .

2.2. Reduction

- Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

- Products : Hydrogenated acyl chain derivatives, with potential cleavage of the amide bond under strong conditions .

2.3. Substitution

- Mechanism : Nucleophilic attack on the amide nitrogen by organometallic reagents (e.g., Grignard reagents).

- Products : Modified amides with substituted alkyl groups .

Metabolic Pathways

ADMA’s metabolism involves enzymatic hydrolysis and oxidative modifications:

3.1. Enzymatic Hydrolysis

3.2. Oxidative Metabolism

- Enzymes : Cyclooxygenase-2 (COX-2), lipoxygenases (LOXs), cytochrome P450.

- Products : Epoxyeicosatrienoic acid (EET)-ADMA conjugates and hydroperoxy derivatives .

4.1. Stability

ADMA is stable under neutral conditions but degrades in acidic or basic environments due to hydrolysis .

4.2. Detection

- LC-MS/MS : Monitored via multiple reaction monitoring (MRM) with key fragments (m/z 331.53 for ADMA) .

- Optimization : Collision energy and fragment voltage tuning enhance detection sensitivity .

Comparative Reaction Table

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄ | Aqueous acid, heat | Epoxides, hydroperoxides |

| Reduction | LiAlH₄, NaBH₄ | THF, 0°C | Hydrogenated derivatives |

| Substitution | Grignard reagents | Dry ether, reflux | Alkyl-substituted amides |

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-N,N-dimethylicosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(2)3/h8-9,11-12,14-15,17-18H,4-7,10,13,16,19-21H2,1-3H3/b9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHAVFLICKAOOF-GKFVBPDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.